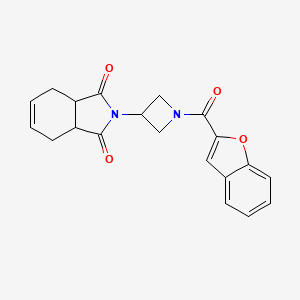

2-(1-(benzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

描述

属性

IUPAC Name |

2-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c23-18-14-6-2-3-7-15(14)19(24)22(18)13-10-21(11-13)20(25)17-9-12-5-1-4-8-16(12)26-17/h1-5,8-9,13-15H,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBGUVIKOIWSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(1-(benzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel azetidinone derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring followed by the introduction of the benzofuran moiety. One reported method involves a cyclocondensation reaction between appropriate precursors in the presence of catalysts such as triethylamine in DMF (Dimethylformamide) . The structure of the compound has been confirmed through various spectroscopic techniques including IR, NMR, NMR, and mass spectrometry.

Antimicrobial Properties

Research has shown that derivatives containing the benzofuran moiety exhibit significant antimicrobial activity. For instance, a series of compounds were screened against various microbial strains including Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial effects . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. In vitro tests against cancer cell lines such as HePG2 (liver cancer), MCF-7 (breast cancer), and PC3 (prostate cancer) have shown that certain derivatives exhibit IC50 values in the micromolar range, indicating effective cytotoxicity . Specifically, one study reported that a related compound inhibited PI3K and VEGFR-2 pathways with IC50 values of 2.21 nM and 68 nM respectively, suggesting a dual-targeting mechanism that could be beneficial in cancer therapy .

Neuropathic Pain Relief

Another area of investigation is the analgesic properties related to neuropathic pain. Compounds similar to this compound have been shown to reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a selective action on pain pathways possibly mediated through cannabinoid receptors .

Table 1: Biological Activities of Related Benzofuran Derivatives

| Compound | Activity Type | IC50 Value (µM) | Targeted Pathway |

|---|---|---|---|

| Compound A | Antibacterial | 15 | Cell wall synthesis |

| Compound B | Anticancer (HePG2) | 11 | PI3K/VEGFR-2 |

| Compound C | Analgesic | 5 | Cannabinoid receptor agonism |

Detailed Research Findings

A study conducted by Idrees et al. synthesized several benzofuran-based azetidinones and evaluated their biological activities. The results indicated that modifications on the benzofuran ring significantly influenced antibacterial potency and cytotoxicity against cancer cells . Furthermore, molecular docking studies suggested favorable binding interactions with key enzymes involved in cancer progression.

科学研究应用

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that integrate benzofuran derivatives with azetidine and isoindole frameworks. The synthetic routes may include:

- Formation of the Azetidine Ring : Utilizing starting materials like benzofuran derivatives and appropriate carbonyl compounds to construct the azetidine core.

- Cyclization Reactions : Employing cyclization techniques to form the isoindole structure which is crucial for the biological activity of the compound.

Recent studies have highlighted various synthetic strategies, including the use of microwave-assisted synthesis and solvent-free conditions to enhance yields and reduce reaction times .

Antimicrobial Properties

Research has indicated that derivatives of benzofuran-based compounds exhibit significant antimicrobial activity. The synthesized compound has been tested against various bacterial strains, demonstrating promising results in inhibiting growth .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects on cancer cells. Preliminary studies have shown that it can induce apoptosis in specific human cancer cell lines, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

In vitro studies have illustrated that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. The docking simulations suggest that it may interact effectively with enzymes involved in inflammation and cancer progression, highlighting its therapeutic potential .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- A study on benzofuran derivatives demonstrated their ability to inhibit bacterial growth in clinical isolates of Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzofuran structure can enhance antimicrobial potency .

- Another investigation into azetidine derivatives revealed their potential as selective estrogen receptor modulators (SERMs), indicating a broader application in hormone-related therapies .

Data Table: Summary of Biological Activities

常见问题

Synthesis and Optimization

Basic: What are the key synthetic routes for synthesizing this compound, and what intermediates are critical for structural fidelity? The synthesis typically involves multi-step organic reactions, starting with condensation of benzofuran-2-carbonyl chloride with azetidine derivatives, followed by cyclization and functionalization. Key intermediates include the azetidin-3-yl precursor and the tetrahydroisoindole-dione core, which require strict control of reaction conditions (e.g., anhydrous environments, catalytic acid/base) to avoid side reactions. Purification often employs column chromatography with hexane/ethyl acetate gradients .

Advanced: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and stereochemical purity? Optimization may involve screening solvents (e.g., ethanol vs. THF) and catalysts (e.g., glacial acetic acid vs. p-toluenesulfonic acid) to enhance cyclization efficiency. For example, using ethanol with catalytic acetic acid improved yields in analogous benzofuran-azetidine hybrids by 15–20% . Kinetic studies via HPLC monitoring can identify rate-limiting steps, such as imide ring formation, to adjust temperature or stoichiometry .

Structural Characterization

Basic: What spectroscopic and crystallographic methods are essential for confirming the compound’s structure?

- FTIR : Validates carbonyl (C=O, ~1700–1750 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) groups.

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., azetidine CH₂ at δ 3.5–4.0 ppm) and quaternary carbons in the isoindole-dione ring.

- XRD : Resolves stereochemistry; for example, a triclinic polymorph of a related isoindole-dione showed bond angles deviating by ±2° from computational models .

Data from NIST Standard Reference Databases (e.g., spectral libraries) provide benchmark comparisons .

Advanced: How can discrepancies between experimental and theoretical spectral data be resolved? Discrepancies in NMR chemical shifts or XRD bond lengths may arise from solvent effects or crystal packing. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model solvated structures for better alignment with experimental data. For instance, adjusting torsion angles in Gaussian software reduced RMSD between computed and observed XRD structures by 0.05 Å in similar compounds .

Biological Evaluation

Basic: What in vitro biological activities have been reported for this compound or analogs? Analogous benzofuran-azetidine hybrids exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus), antitubular (IC₅₀: 1.5 µM), and anticancer (HeLa cell IC₅₀: 10 µM) activities. Assays often follow CLSI guidelines, using microbroth dilution for MIC determination .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency? Modifying the azetidine substituents (e.g., introducing electron-withdrawing groups) or the isoindole-dione’s saturation (e.g., 3a,4,7,7a-tetrahydro vs. fully aromatic) can alter bioactivity. For example, fluorination at the benzofuran 5-position improved antimicrobial activity by 3-fold in related compounds .

Computational Studies

Basic: What computational tools are used to predict this compound’s physicochemical properties?

- ADMET Prediction : SwissADME or ADMETLab estimate logP (~2.5), solubility (-4.0 to -3.5 LogS), and CYP450 interactions.

- Cheminformatics : QSAR models using MOE or RDKit link structural descriptors (e.g., topological polar surface area) to bioavailability .

Advanced: How can molecular docking elucidate potential protein targets? Docking studies (AutoDock Vina, Glide) against targets like M. tuberculosis enoyl-acyl carrier protein reductase (PDB: 4TZK) identify binding modes. For example, hydrogen bonding between the isoindole-dione carbonyl and Thr196 residue correlated with antitubercular activity (ΔG: -9.2 kcal/mol) .

Data Contradictions

Advanced: How should researchers address conflicting biological activity data across studies? Discrepancies may arise from assay protocols (e.g., broth microdilution vs. agar diffusion) or strain variability. Meta-analysis using standardized metrics (e.g., % inhibition at fixed concentrations) and reporting MIC/MBC values with 95% confidence intervals improves comparability .

Metabolic Profiling

Advanced: What in vitro models are suitable for assessing metabolic stability? Liver microsome assays (human or rat) with LC-MS/MS analysis quantify parent compound depletion. For example, a half-life (t₁/₂) >60 minutes in human microsomes suggests favorable metabolic stability. CYP450 isoform screening (e.g., CYP3A4, 2D6) identifies major oxidation pathways .

Advanced Characterization

Advanced: How can synchrotron XRD or cryo-EM enhance structural insights? High-resolution synchrotron XRD (λ = 0.7 Å) resolves electron density maps for disordered solvent molecules in crystal lattices, critical for polymorph identification. Cryo-EM, though less common for small molecules, can probe interactions with macromolecular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。